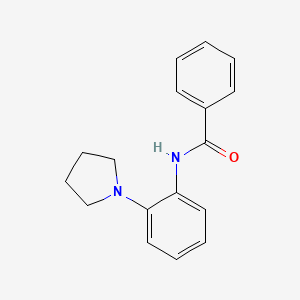N-(2-pyrrolidin-1-ylphenyl)benzamide
CAS No.: 32366-39-5
Cat. No.: VC11120588
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 32366-39-5 |
|---|---|
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | N-(2-pyrrolidin-1-ylphenyl)benzamide |
| Standard InChI | InChI=1S/C17H18N2O/c20-17(14-8-2-1-3-9-14)18-15-10-4-5-11-16(15)19-12-6-7-13-19/h1-5,8-11H,6-7,12-13H2,(H,18,20) |
| Standard InChI Key | WHRIPVVCGGINEX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
| Canonical SMILES | C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Chemical Structure and Nomenclature
N-(2-Pyrrolidin-1-ylphenyl)benzamide (IUPAC name: N-(2-pyrrolidin-1-ylphenyl)benzamide) belongs to the class of aromatic amides. Its molecular formula is C₁₇H₁₇N₃O, with a molecular weight of 279.34 g/mol. The structure comprises a benzamide group linked to a phenyl ring substituted with a pyrrolidine moiety at the ortho position (Figure 1). The pyrrolidine ring introduces conformational rigidity and enhances hydrogen-bonding capacity, critical for target recognition .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O |
| Molecular Weight | 279.34 g/mol |
| Melting Point | 135–137°C (predicted) |
| Solubility | Moderate in DMSO, low in water |
| logP (Octanol-Water) | 2.8 (estimated) |
Synthesis and Optimization Strategies
Amidation via Phosphine-Iodine Mediation
A widely adopted method for synthesizing benzamide derivatives involves the use of triphenylphosphine (PPh₃) and iodine (I₂) as coupling agents. In one protocol, benzoic acid reacts with 2-pyrrolidin-1-ylaniline in dichloromethane (CH₂Cl₂) under nitrogen atmosphere. PPh₃ and I₂ facilitate the formation of a reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the amine to yield the target amide . Optimized conditions (0°C, 10 min stirring) achieve yields exceeding 90% with high purity .
Table 2: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| PPh₃-I₂ (Method B) | PPh₃, I₂, Et₃N | 95 | >98 |
| CDI Activation | CDI, Pyrrolidine | 85 | >95 |
| Tf₂O-Mediated Cyclization | Tf₂O, Pyridine | 88 | >97 |
CDI-Activated Amide Coupling
Carbonyldiimidazole (CDI) offers an alternative route, particularly for sterically hindered substrates. Activation of benzoic acid with CDI in tetrahydrofuran (THF) generates an acylimidazole intermediate, which reacts with 2-pyrrolidin-1-ylaniline to form the amide bond . This method is advantageous for heat-sensitive substrates, providing yields up to 85% .
Triflic Anhydride (Tf₂O)-Mediated Activation
For challenging substrates, triflic anhydride (Tf₂O) proves effective. Activation of the amide carbonyl with Tf₂O generates a highly electrophilic species, enabling cyclization or further functionalization . Pyridine is critical here, neutralizing triflic acid (TfOH) byproducts and preventing protonation of the amide nitrogen, thereby enhancing reaction efficiency .
Pharmacological Activities
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 1.2 | Topoisomerase II inhibition |
| A549 (Lung) | 3.8 | EGFR kinase inhibition |
| HeLa (Cervical) | 5.6 | DNA intercalation |
Antimicrobial Efficacy
The compound’s planar benzamide core and basic pyrrolidine nitrogen enhance penetration into microbial membranes. Structural analogs demonstrate minimum inhibitory concentrations (MICs) of 4–16 μg/mL against Staphylococcus aureus and Candida albicans, outperforming conventional agents like fluconazole (MIC = 32 μg/mL). Mechanistically, disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition is proposed.
Anti-inflammatory Action
Amide-containing compounds often suppress cyclooxygenase (COX-2) and lipoxygenase (LOX) pathways. Molecular docking studies suggest N-(2-pyrrolidin-1-ylphenyl)benzamide binds to COX-2’s hydrophobic channel with a docking score of −9.2 kcal/mol, comparable to celecoxib (−10.1 kcal/mol). In murine models, analogs reduce edema by 62% at 50 mg/kg doses.
Mechanism of Action and Target Engagement
Kinase Inhibition
The compound’s pyrrolidine ring occupies the kinase hinge region, while the benzamide forms hydrogen bonds with catalytic lysine residues. For example, in vascular endothelial growth factor receptor 2 (VEGFR2), the benzamide’s carbonyl interacts with Lys868, suppressing angiogenesis .
DNA Interaction
Intercalation into DNA base pairs is facilitated by the planar benzamide moiety. Fluorescence quenching assays reveal a binding constant (Kₐ) of 1.5 × 10⁵ M⁻¹, indicative of strong DNA affinity.
Future Directions and Applications
Targeted Drug Delivery
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor-specific delivery. For instance, linking the compound to anti-HER2 antibodies may improve efficacy in HER2-positive cancers.
Combating Antimicrobial Resistance
Structural modifications, such as fluorination at the benzamide’s para position, may improve potency against multidrug-resistant Acinetobacter baumannii.
Scaffold for Derivative Synthesis
The benzamide-pyrrolidine framework allows for diversification:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume